稀疏霉素

描述

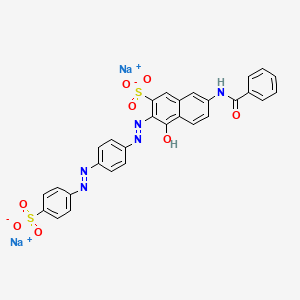

Sparsomycin is an antitumor antibiotic produced by Streptomyces sparsogenes . It inhibits protein synthesis in 70S and 80S ribosomal systems . It was initially discovered as a metabolite of the bacterium Streptomyces sparsogenes . It binds to the 50S ribosomal subunit and inhibits protein synthesis through peptidyl transferase inhibition .

Synthesis Analysis

The total synthesis of Sparsomycin has been achieved using cysteine and serine inversion . The molecule is composed from building bricks, fragments of the molecule . Each fragment contains less functionalities of Sparsomycin .Molecular Structure Analysis

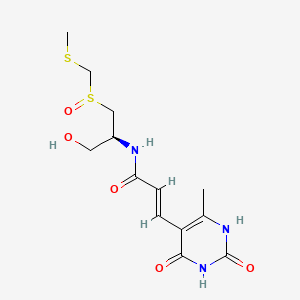

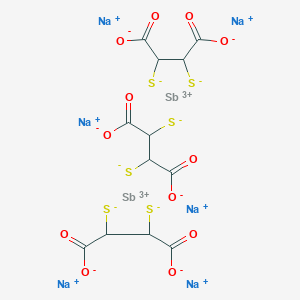

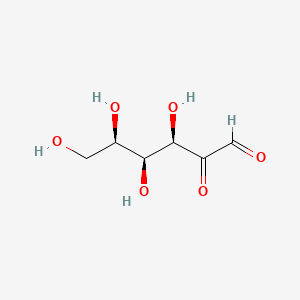

Sparsomycin has a molecular formula of C13H19N3O5S2 . It belongs to the class of organic compounds known as pyrimidones . These are compounds that contain a pyrimidine ring, which bears a ketone .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Sparsomycin include diastereoselective oxidation of sulfide, sulfenylation, and coupling of 6-methyluracylacryllic acid with monooxo-dithioacetal amine .Physical And Chemical Properties Analysis

Sparsomycin has a molecular weight of 361.44 . It should be stored at -20°C, protected from light, and stored under nitrogen .科学研究应用

抗疟活性

稀疏霉素已被发现具有有效的抗疟活性,无论是在体外还是在体内 . 它已被评估对各种疟原虫菌株的生长抑制作用,疟原虫是导致疟疾的寄生虫 . 这些包括恶性疟原虫 3D7(对氯喹敏感的菌株)、恶性疟原虫 K1(对多种药物具有耐药性,包括氯喹)、伯氏疟原虫 17XNL(引起无并发症的啮齿动物疟疾)和伯氏疟原虫 ANKA(引起并发症的啮齿动物疟疾) .

蛋白质合成的抑制

稀疏霉素是多肽合成的有效抑制剂,可作用于大肠杆菌和兔网状红细胞的核糖体和提取物 . 它也抑制哺乳动物和酵母线粒体核糖体的多肽合成 . 这使得它成为研究蛋白质合成机制的宝贵工具。

肽酰转移酶抑制

稀疏霉素被称为肽酰转移酶抑制剂 . 肽酰转移酶是一种在蛋白质合成中起关键作用的酶。通过抑制这种酶,稀疏霉素可以有效地阻止蛋白质合成的过程。

抗菌活性

稀疏霉素已被发现抑制许多生物的生长,包括细菌、哺乳动物细胞、酵母和霉菌 . 这种广谱抗菌活性使其成为开发新型抗菌剂的潜在候选药物。

抗肿瘤活性

稀疏霉素最初被鉴定为一种抗肿瘤抗生素 . 它已被证明可以抑制各种类型的癌细胞的生长,使其成为癌症治疗的潜在候选药物。

寄生虫生长的抑制

除了抗疟活性外,稀疏霉素还被发现可以抑制其他寄生虫的生长 . 这表明它可能被用于治疗各种寄生虫病。

作用机制

Target of Action

Sparsomycin primarily targets the 50S ribosomal subunit . The 50S subunit is a component of the ribosome, the cellular machinery responsible for protein synthesis. By interacting with this subunit, Sparsomycin can influence the process of protein synthesis .

Mode of Action

Sparsomycin binds to the 50S ribosomal subunit and inhibits protein synthesis through peptidyl transferase inhibition . As it binds to the 50S ribosomal subunit, it induces translocation on the 30S subunit . This interaction disrupts the normal function of the ribosome, leading to changes in protein synthesis.

Biochemical Pathways

The primary biochemical pathway affected by Sparsomycin is the protein synthesis pathway . By inhibiting peptidyl transferase, Sparsomycin disrupts the formation of peptide bonds, a crucial step in the creation of proteins. This disruption can have downstream effects on various cellular processes that rely on the production of specific proteins.

Result of Action

The primary molecular effect of Sparsomycin’s action is the inhibition of protein synthesis . On a cellular level, this can lead to a variety of effects, depending on the specific proteins being synthesized. For example, in tumor cells, the inhibition of protein synthesis could potentially disrupt processes necessary for cell growth and division .

安全和危害

Sparsomycin should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas .

生化分析

Biochemical Properties

Sparsomycin interacts with the 50S ribosomal subunit, a component of the ribosome, which is a complex biomolecule responsible for protein synthesis . By binding to the 50S ribosomal subunit, Sparsomycin inhibits the process of peptidyl transferase, a critical step in protein synthesis . This interaction disrupts the normal function of the ribosome, leading to inhibition of protein synthesis .

Cellular Effects

The primary cellular effect of Sparsomycin is the inhibition of protein synthesis . By binding to the 50S ribosomal subunit, it disrupts the process of protein synthesis, which can have wide-ranging effects on cellular processes . For instance, it can influence cell signaling pathways, gene expression, and cellular metabolism, all of which rely on the proper functioning of protein synthesis .

Molecular Mechanism

Sparsomycin exerts its effects at the molecular level primarily through its interaction with the 50S ribosomal subunit . It binds to this subunit and inhibits the process of peptidyl transferase, a critical step in protein synthesis . This binding interaction disrupts the normal function of the ribosome, leading to inhibition of protein synthesis .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Sparsomycin involves the condensation of two key building blocks, namely, 3-amino-5-hydroxybenzoic acid and L-ascorbic acid. The reaction is catalyzed by a specific enzyme, Sparsomycin synthase, which is responsible for the formation of the unique spiroketal ring system present in the final product.", "Starting Materials": ["3-amino-5-hydroxybenzoic acid", "L-ascorbic acid"], "Reaction": ["Step 1: Protection of the carboxylic acid group of 3-amino-5-hydroxybenzoic acid using a protecting group such as methyl or ethyl ester", "Step 2: Activation of the carboxylic acid group of the protected 3-amino-5-hydroxybenzoic acid using a coupling agent such as DCC or EDC, followed by addition of L-ascorbic acid", "Step 3: Catalytic condensation of the two building blocks using Sparsomycin synthase enzyme, leading to the formation of the spiroketal ring system", "Step 4: Deprotection of the ester group to yield the final product, Sparsomycin"] } | |

CAS 编号 |

1404-64-4 |

分子式 |

C13H19N3O5S2 |

分子量 |

361.4 g/mol |

IUPAC 名称 |

(E)-N-[1-hydroxy-3-[(R)-methylsulfanylmethylsulfinyl]propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide |

InChI |

InChI=1S/C13H19N3O5S2/c1-8-10(12(19)16-13(20)14-8)3-4-11(18)15-9(5-17)6-23(21)7-22-2/h3-4,9,17H,5-7H2,1-2H3,(H,15,18)(H2,14,16,19,20)/b4-3+/t9?,23-/m1/s1 |

InChI 键 |

XKLZIVIOZDNKEQ-FBKVPXSSSA-N |

手性 SMILES |

CC1=C(C(=O)NC(=O)N1)/C=C/C(=O)NC(CO)C[S@@](=O)CSC |

SMILES |

CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)CS(=O)CSC |

规范 SMILES |

CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)CS(=O)CSC |

外观 |

Solid powder |

其他 CAS 编号 |

1404-64-4 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Sparsomycin; U 19183; U-19183; U19183; B 120121L19; B120121L19; Esparsomicina |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of Sparsomycin and how does it exert its inhibitory effect?

A1: Sparsomycin specifically targets the peptidyl transferase center (PTC) of the large ribosomal subunit, effectively inhibiting peptide bond formation. [, , , ] This action disrupts the crucial process of protein synthesis in bacteria, archaea, and eukaryotes. [, ]

Q2: Can you elaborate on the specific interaction between Sparsomycin and the ribosome?

A2: Sparsomycin demonstrates a strong binding affinity for ribosomes, particularly in the presence of an N-blocked aminoacyl-tRNA molecule occupying the ribosomal P-site. [, ] It forms a stable complex with the ribosome, seemingly without forming covalent bonds. []

Q3: Which specific nucleotide in the ribosome has been identified as a key interaction site for Sparsomycin?

A3: Research has pinpointed the universally conserved nucleotide A2602 within the peptidyl transferase loop region of 23S-like rRNA as the primary site of interaction for Sparsomycin. [, ] This interaction is crucial for the drug's inhibitory effect.

Q4: How does the presence of an N-blocked P-site-bound tRNA influence Sparsomycin's binding and activity?

A4: The presence of an N-blocked P-site-bound tRNA significantly enhances Sparsomycin's binding affinity to the ribosome. [, , ] This is attributed to the N-blocked tRNA inducing a conformational change in the ribosome that increases the accessibility of A2602, the primary interaction site for Sparsomycin. []

Q5: Does Sparsomycin’s interaction with the ribosome involve any ribosomal proteins?

A5: While earlier studies suggested potential interactions with ribosomal proteins, later research utilizing UV cross-linking techniques demonstrated that Sparsomycin primarily interacts with the rRNA, specifically at A2602. [, ]

Q6: What is the molecular formula and weight of Sparsomycin?

A6: Sparsomycin possesses the molecular formula C14H21N3O7S2 and a molecular weight of 407.46 g/mol.

Q7: Are there any spectroscopic data available for Sparsomycin?

A7: Spectroscopic characterization, particularly using circular dichroism (CD) spectroscopy, has played a crucial role in determining the absolute configuration of the sulfoxide group in Sparsomycin. []

Q8: How does the chirality of Sparsomycin influence its biological activity?

A8: Studies revealed that Sparsomycin's activity is stereoisomer-specific. The naturally occurring S,C,R,S-stereoisomer exhibits the most potent inhibitory effects on protein synthesis and tumor cell growth. []

Q9: Which specific structural moieties of Sparsomycin are crucial for its ribosomal binding and activity?

A9: The unmodified uracil ring, the sulfoxide group on the alpha-sulfur atom, and the hydrophobic S-methyl group are essential for Sparsomycin's interaction with the ribosomal peptidyl transferase center and its inhibitory activity. [, ]

Q10: Can the unique oxodithioacetal side chain of Sparsomycin be modified without complete loss of activity?

A11: While the oxodithioacetal moiety is important, studies show that replacing it with certain hydrophobic groups, particularly 4-substituted benzyl groups, can retain some level of activity, albeit lower than Sparsomycin. [, ]

Q11: Have any Sparsomycin analogs shown improved activity compared to the parent compound?

A12: Yes, certain lipophilic analogs, like octylsparsomycin, have demonstrated greater cytostatic activity than Sparsomycin itself in in vitro assays. [, ]

Q12: What is known about the stability of Sparsomycin under various conditions?

A12: While specific stability data might require further investigation, Sparsomycin's structure, containing a sulfoxide group, suggests potential susceptibility to oxidation or degradation under certain conditions.

Q13: What types of in vitro assays have been used to assess Sparsomycin's activity?

A15: Researchers have employed a range of in vitro assays to characterize Sparsomycin's effects, including bacterial and tumor cell growth inhibition assays, [, ] protein synthesis inhibition assays using cell-free systems from various organisms, [, , ] and the puromycin reaction to assess peptidyl transferase inhibition. [, , ]

Q14: Which animal models have been used to evaluate the antitumor activity of Sparsomycin and its analogs?

A16: The in vivo antitumor efficacy of Sparsomycin and its analogs has been primarily evaluated in mouse models, particularly using the L1210 leukemia model. []

Q15: What are the known mechanisms of resistance to Sparsomycin?

A18: Studies on Halobacterium salinarium identified a Sparsomycin-resistant mutant lacking a specific post-transcriptional modification at nucleotide U2603 (E.coli numbering U2584) in the peptidyl transferase loop of 23S rRNA. [] Other studies on Streptomyces sparsogenes linked resistance to reduced drug accumulation in resistant strains, possibly due to altered membrane permeability. []

Q16: Does Sparsomycin exhibit cross-resistance with other antibiotic classes?

A19: The Halobacterium salinarium mutant resistant to Sparsomycin also displayed altered sensitivity to other peptidyl transferase inhibitors like anisomycin, chloramphenicol, and puromycin, indicating potential cross-resistance. []

Q17: What are the major concerns regarding the toxicity of Sparsomycin?

A20: The primary safety concern associated with Sparsomycin is its ocular toxicity, specifically its potential to cause retinopathy, which led to its discontinuation in clinical trials. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,24-Dimethoxy-2-methyl-4-methylimino-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21(26),22,24,27-nonaen-16-one](/img/structure/B1681919.png)